Tert-butyl (piperidin-4-ylmethyl)carbamate
CAS No.: 135632-53-0
Cat. No.: VC21163734
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135632-53-0 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl N-(piperidin-4-ylmethyl)carbamate |
Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Standard InChI Key | VHYXAWLOJGIJPC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCNCC1 |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCNCC1 |
Chemical Structure and Properties
Tert-butyl (piperidin-4-ylmethyl)carbamate (CAS No. 135632-53-0) is a carbamate derivative characterized by a tert-butyl group, a piperidine ring, and a carbamate functional group. With the molecular formula C11H22N2O2, this compound has a molecular weight of 214.305 g/mol . The structure contains a piperidine ring with a carbamate-protected aminomethyl substituent at the 4-position, making it an important building block in organic synthesis.
The compound is also known by several synonyms, including 4-(Boc-aminomethyl)piperidine, highlighting its functional role as a protected amine . The Boc (tert-butyloxycarbonyl) protection of the amino group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it particularly useful in multi-step syntheses.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl (piperidin-4-ylmethyl)carbamate have been well-characterized through various analytical methods. The compound appears as a crystalline solid with specific physical characteristics that influence its handling and applications.
Table 1: Physical and Chemical Properties of Tert-butyl (piperidin-4-ylmethyl)carbamate
Property | Value |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.305 g/mol |
Physical State | Crystalline solid |
Density | 1.0±0.1 g/cm³ |
Melting Point | 106-108°C |
Boiling Point | 321.8±15.0°C at 760 mmHg |
Flash Point | 148.4±20.4°C |
Solubility | Soluble in organic solvents |
These physical properties indicate that tert-butyl (piperidin-4-ylmethyl)carbamate is a stable compound under standard laboratory conditions with a relatively high boiling point, suggesting strong intermolecular forces . Its solubility in organic solvents facilitates its use in various chemical reactions and synthetic processes.
Synthesis Methods
The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate involves specific chemical reactions that yield the target compound with high purity. According to established procedures, the synthesis typically involves the reaction of piperidin-4-ylmethanol with tert-butyl isocyanate in the presence of a catalyst. This reaction pathway provides an efficient route to the desired product.
The synthesis can be summarized in the following key steps:
-
Preparation of the starting materials, including piperidin-4-ylmethanol
-
Reaction with tert-butyl isocyanate under appropriate conditions
-
Purification of the resulting product through techniques such as recrystallization
The purification process is crucial to obtain high-quality tert-butyl (piperidin-4-ylmethyl)carbamate for subsequent applications. Confirmation of the structure and purity is typically achieved using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Alternative Synthesis Routes
Research indicates that there are alternative synthetic approaches to tert-butyl (piperidin-4-ylmethyl)carbamate. These methods may offer advantages in terms of yield, purity, or scalability. For instance, similar compounds like tert-butyl ((3R,6R)-6-methyl-piperidin-3-yl)carbamate have been synthesized using chemoenzymatic strategies, suggesting potential alternative routes for related structures .
Biological Activities and Applications
Tert-butyl (piperidin-4-ylmethyl)carbamate and its derivatives exhibit significant biological activities that make them valuable in pharmaceutical research. The hydrochloride salt form of this compound has shown notable antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
Antimicrobial Activity
The antimicrobial activity of tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride is particularly significant against resistant bacterial strains. Studies have indicated that the compound is effective at low concentrations comparable to last-resort antibiotics, suggesting potential applications in addressing antibiotic resistance.
Applications in Chemical Synthesis
Beyond its direct biological activities, tert-butyl (piperidin-4-ylmethyl)carbamate serves as an important intermediate in organic synthesis. The compound's structure, featuring a protected amino group and a piperidine ring, makes it valuable in the synthesis of more complex molecules with potential pharmaceutical applications.
Structure-Activity Relationships
Understanding the structure-activity relationships of tert-butyl (piperidin-4-ylmethyl)carbamate and related compounds provides valuable insights for drug design and development. The piperidine ring is a common structural motif in many pharmaceutically active compounds, contributing to both the physical properties and biological activities of these molecules.
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality allows for selective modifications and plays a crucial role in modulating the compound's properties. This protection strategy is widely used in peptide synthesis and medicinal chemistry to control reactivity and improve stability .
Comparison with Related Compounds
Several structural analogs of tert-butyl (piperidin-4-ylmethyl)carbamate have been synthesized and studied, showing how small modifications can significantly alter biological activity and chemical properties.
Table 2: Comparison of Tert-butyl (piperidin-4-ylmethyl)carbamate with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | 214.305 g/mol | Reference compound |
Tert-butyl (piperidin-4-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | 250.76 g/mol | Hydrochloride salt form |
Tert-butyl methyl(piperidin-4-ylmethyl)carbamate | C12H24N2O2 | 228.33 g/mol | Additional methyl group on carbamate nitrogen |
Tert-butyl (2-(piperidin-4-yl)ethyl)carbamate | C12H24N2O2 | 228.33 g/mol | Extended ethyl linker instead of methyl |
Tert-butyl (4-methylpiperidin-4-yl)carbamate | C11H22N2O2 | 214.30 g/mol | Methyl group at piperidine C-4 instead of aminomethyl |
This comparison highlights how modifications to the basic structure can lead to compounds with distinct properties and potentially different biological activities .
Research Applications and Derivatives
Tert-butyl (piperidin-4-ylmethyl)carbamate serves as a valuable building block in the synthesis of more complex molecules with diverse applications. Its protected amino group allows for selective reactions at other positions, making it useful in multi-step syntheses.
Role in Pharmaceutical Development
In pharmaceutical research, tert-butyl (piperidin-4-ylmethyl)carbamate and its derivatives have been incorporated into more complex structures with potential therapeutic applications. For example, similar structural motifs have been employed in the development of orexin receptor antagonists and IRAK4 inhibitors .
The derivative tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate, which features an additional azetidine ring, represents an extension of the basic structure with potentially enhanced biological activities . This compound has a molecular formula of C14H27N3O2 and a molecular weight of 269.38 g/mol, demonstrating how the core structure can be modified to create more complex molecules .
Synthetic Pathways Using the Compound
Various synthetic pathways utilize tert-butyl (piperidin-4-ylmethyl)carbamate as a starting material or intermediate. For instance, reactions at the piperidine nitrogen can lead to N-alkylated derivatives, while deprotection of the Boc group reveals a primary amine that can participate in numerous transformations, including amide formation, reductive amination, and nucleophilic substitution reactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume